![molecular formula C22H18F3NO B2792823 1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 883793-80-4](/img/structure/B2792823.png)
1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone
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Overview
Description
Scientific Research Applications
1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone has been used in a variety of scientific research applications. It has been used in studies of biochemical and physiological effects, as well as in lab experiments. In addition, this compound has been used as a potential anti-cancer agent and as a potential anti-inflammatory agent. It has also been used in studies of the effects of oxidative stress on cells, and as a potential treatment for Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone is not yet fully understood. However, it is believed that the compound is able to interact with various proteins and enzymes, which may be responsible for its effects. It is also believed that this compound may act as an antioxidant, which may help to reduce oxidative stress in cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress. It has also been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant properties. In addition, this compound has been shown to have an effect on the expression of certain genes and proteins, which may be responsible for its effects on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone in lab experiments is that it is relatively easy to synthesize. In addition, the compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound in lab experiments. For example, the compound is not soluble in water and must be dissolved in organic solvents, which can be hazardous. In addition, the compound is not very stable in the presence of light or heat, which can reduce its effectiveness.
Future Directions
There are a number of potential future directions for 1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone research. One potential direction is to further explore the biochemical and physiological effects of this compound, as well as its potential applications in medicine. In addition, further research could be conducted to explore the mechanism of action of this compound, as well as its potential therapeutic effects. Finally, further research could be conducted to explore the potential side effects of this compound, as well as its potential toxicity.
Synthesis Methods
1-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)anilino]-1-propanone is synthesized using a multi-step process that begins with the reaction of 1,1'-biphenyl-4-carbaldehyde and 4-(trifluoromethyl)aniline. This reaction results in the formation of this compound. This compound has been used in a variety of scientific research applications, including biochemical and physiological effects.
properties
IUPAC Name |
1-(4-phenylphenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO/c23-22(24,25)19-10-12-20(13-11-19)26-15-14-21(27)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,26H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVQGYUGTFAVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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